molecular formula C15H12BrNO2S3 B2732886 N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide CAS No. 2097933-01-0

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide

Cat. No.: B2732886
CAS No.: 2097933-01-0
M. Wt: 414.35
InChI Key: FCSGRQDNDAUMRT-UHFFFAOYSA-N
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Description

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide is a high-affinity antagonist for the Purinergic P2X7 Receptor . This receptor is a ligand-gated ion channel activated by extracellular ATP, playing a critical role in the activation of the NLRP3 inflammasome and the subsequent release of pro-inflammatory cytokines such as IL-1β. The compound's primary research value lies in its utility for investigating neuroinflammatory pathways. Researchers employ this antagonist to elucidate the role of P2X7 in neurological disorders including chronic pain, neuropathic pain, depression, and neurodegenerative conditions like Alzheimer's and Parkinson's disease. Its mechanism involves allosteric inhibition, effectively blocking ATP-induced pore formation and preventing the downstream cascades that lead to inflammation and apoptosis. This makes it an essential pharmacological tool for validating P2X7 as a therapeutic target and for screening novel anti-inflammatory compounds in glial cell cultures and animal models of central nervous system diseases.

Properties

IUPAC Name

4-bromo-N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO2S3/c16-9-6-14(21-8-9)15(19)17-7-10(18)11-3-4-13(22-11)12-2-1-5-20-12/h1-6,8,10,18H,7H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCSGRQDNDAUMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(CNC(=O)C3=CC(=CS3)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO2S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide is a novel compound that has garnered attention in the fields of medicinal chemistry and material science due to its unique structural features and potential biological activities. This compound integrates a bithiophene moiety with a hydroxyethyl chain and a carboxamide functional group, which may contribute to its biological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Structural Characteristics

The molecular structure of this compound can be represented as follows:

  • Molecular Formula : C₁₅H₁₄BrN₃O₂S₂
  • Molecular Weight : 442.77 g/mol
  • CAS Number : 2097888-33-8

The presence of the bithiophene unit is significant for electronic properties, while the hydroxyethyl and carboxamide groups are likely to enhance solubility and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Electron Transfer : The bithiophene core facilitates electron transfer processes, which can influence redox reactions in cells.
  • Receptor Interaction : The carboxamide moiety may engage in hydrogen bonding with specific receptors or enzymes, modulating their activity.
  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, potentially making this compound a candidate for further investigation in this area.

Antimicrobial Properties

Research indicates that thiophene derivatives often display significant antimicrobial activity. For instance, studies on related compounds have shown varying degrees of effectiveness against bacterial strains:

CompoundMIC (µg/mL)Target Organism
Compound A1.5E. coli
Compound B0.5S. aureus
This compoundTBDTBD

The Minimum Inhibitory Concentration (MIC) values for this compound are yet to be determined but are expected to be comparable to those of other active thiophene derivatives.

Anticancer Activity

A case study involving structurally similar thiophene compounds revealed promising anticancer effects:

  • In vitro Studies : Compounds were tested against various cancer cell lines, showing IC₅₀ values in the range of 0.5 - 10 µM.
CompoundIC₅₀ (µM)Cell Line
Compound X3.0HeLa
Compound Y0.8MCF7
This compoundTBDTBD

The anticancer activity is hypothesized to result from the compound's ability to induce apoptosis through modulation of signaling pathways involved in cell proliferation.

Case Studies

  • Antimicrobial Screening : A study investigated several thiophene derivatives for their antimicrobial properties against common pathogens. The results indicated that modifications in the thiophene structure significantly influenced activity levels.
    "Compounds with electron-withdrawing groups exhibited enhanced antimicrobial efficacy compared to their electron-donating counterparts" .
  • Anticancer Efficacy : Another research effort focused on the anticancer potential of thiophene derivatives. The study concluded that specific substitutions on the thiophene ring could lead to improved selectivity and potency against cancer cells.
    "The introduction of halogen substituents was found to increase cytotoxicity significantly" .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Substituents/Modifications Reported Biological Activity Key Reference(s)
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-4-bromothiophene-2-carboxamide (Target) Bithiophene + bromothiophene Hydroxyethyl linker, carboxamide group Not explicitly reported (inference: anti-inflammatory/antimicrobial)
N-(4-(3,5-Difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide Thiazole + nitrothiophene 3,5-Difluorophenyl, nitro group Narrow-spectrum antibacterial
5-(4-Hydroxy-1-butynyl)-2,2'-bithiophene (Compound 14) Bithiophene 4-Hydroxybutynyl substituent Anti-inflammatory (NO inhibition in RAW 264.7 cells)
N-(4-Bromophenyl)-2-(2-thienyl)acetamide Thiophene + acetamide 4-Bromophenyl, acetyl group Antimycobacterial activity
3-(4-Bromothiophen-2-yl)-N-[4-(diethylamino)phenyl]-5-methylisoxazole-4-carboxamide (39l) Isoxazole + bromothiophene Diethylaminophenyl, methyl group Not explicitly reported (structural focus)

Key Structural and Functional Differences

Bithiophene vs. Monothiophene Derivatives
  • The target compound’s bithiophene core enhances π-conjugation compared to monothiophene analogs like N-(4-bromophenyl)-2-(2-thienyl)acetamide . This may improve binding affinity in biological systems or electronic properties in materials applications.
  • Compound 14 from Echinops grijisii (5-(4-hydroxy-1-butynyl)-2,2'-bithiophene) shares the bithiophene backbone but lacks the carboxamide group and bromine substitution. Its anti-inflammatory activity (IC₅₀ = 12.3 μM in LPS-induced nitrite production) suggests that the hydroxybutynyl group contributes to bioactivity .
Bromine Substitution
  • This contrasts with nitro-substituted analogs (e.g., 5-nitrothiophene-2-carboxamide derivatives in ), where the nitro group enhances antibacterial activity but reduces solubility .
  • In compound 39l (), bromothiophene is paired with an isoxazole ring, demonstrating modularity in designing hybrid heterocyclic systems.
Hydroxyethyl Linker
  • The hydroxyethyl group in the target compound may improve solubility and facilitate hydrogen bonding, a feature absent in simpler thiophene carboxamides like N-(4-bromophenyl)-2-(2-thienyl)acetamide .

Preparation Methods

Direct Coupling of Thiophene Monomers

The 2,2'-bithiophene moiety is synthesized via oxidative homocoupling of 2-bromothiophene using a palladium catalyst. A representative protocol involves:

  • Catalyst : Pd(OAc)₂ (5 mol%)
  • Ligand : XPhos (10 mol%)
  • Base : K₂CO₃
  • Solvent : Toluene/EtOH (3:1)
  • Temperature : 90°C, 12 hours
  • Yield : 78%.

Alternative methods employ Ni-catalyzed Kumada coupling, though Pd-based systems offer superior regiocontrol for subsequent functionalization.

Introduction of the 2-Hydroxyethyl Group

Nucleophilic Epoxide Ring-Opening

The hydroxyethyl side chain is introduced via epoxide ring-opening using a bithiophene-derived Grignard reagent:

  • Epoxide precursor : Ethylene oxide.
  • Reagent : 5-Lithio-2,2'-bithiophene (generated via Li–Br exchange).
  • Conditions : THF, −78°C to 25°C, 6 hours.
  • Workup : Quenching with NH₄Cl, extraction with EtOAc.
  • Yield : 65%.

Mitsunobu Reaction for Stereochemical Control

For enantiomerically pure derivatives, the Mitsunobu reaction couples 2,2'-bithiophene-5-methanol with ethyl glycolate:

  • Reagents : DIAD, PPh₃.
  • Solvent : DCM, 0°C to 25°C.
  • Yield : 82% (dr > 95:5).

Formation of the Carboxamide Moiety

Amidation of 4-Bromothiophene-2-carboxylic Acid

The carboxamide is formed via activation of the carboxylic acid followed by amine coupling:

  • Activation : 4-Bromothiophene-2-carboxylic acid treated with SOCl₂ to form acyl chloride.
  • Coupling : Reaction with 2-amino-1-(2,2'-bithiophen-5-yl)ethanol in DCM.
  • Base : Et₃N (2 equiv).
  • Yield : 89%.

Bromination at the 4-Position of Thiophene

Electrophilic Aromatic Substitution

Direct bromination of thiophene-2-carboxamide is achieved using NBS (N-bromosuccinimide):

  • Conditions : DMF, 80°C, 3 hours.
  • Regioselectivity : Bromination occurs preferentially at the 4-position due to electron-withdrawing carboxamide group.
  • Yield : 76%.

Optimization and Yield Analysis

Table 1. Comparative Analysis of Key Synthetic Steps

Step Method Catalyst/Reagent Solvent Temperature Yield (%)
Bithiophene synthesis Suzuki-Miyaura coupling Pd(OAc)₂/XPhos Toluene/EtOH 90°C 78
Hydroxyethyl addition Epoxide ring-opening 5-Li-2,2'-bithiophene THF −78°C 65
Carboxamide formation Acyl chloride coupling SOCl₂/Et₃N DCM 25°C 89
Bromination NBS electrophilic NBS DMF 80°C 76

Mechanistic Insights and Side-Reaction Mitigation

Palladium-Catalyzed Cross-Coupling Side Reactions

During Suzuki-Miyaura coupling, protodeboronation and homocoupling are minimized by:

  • Ligand selection : Bulky ligands (XPhos) suppress β-hydride elimination.
  • Dry solvents : Rigorous exclusion of moisture prevents boronic acid decomposition.

Epimerization During Amidation

Racemization at the hydroxyethyl center is avoided by:

  • Low-temperature coupling : Maintaining reactions below 10°C.
  • Non-basic conditions : Using HOBt/DIC activation instead of SOCl₂.

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